N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide

Lipophilicity Drug-likeness ADME prediction

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide (CAS 2160-30-7, PubChem CID is a heterocyclic organic compound belonging to the 2,1,3-benzothiadiazole class. It features a benzothiadiazole core substituted with a methyl group at the 5-position and an acetamide moiety at the 4-position, yielding a molecular formula of C9H9N3OS and a molecular weight of 207.25 g/mol.

Molecular Formula C9H9N3OS
Molecular Weight 207.25 g/mol
CAS No. 2160-30-7
Cat. No. B12925025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide
CAS2160-30-7
Molecular FormulaC9H9N3OS
Molecular Weight207.25 g/mol
Structural Identifiers
SMILESCC1=C(C2=NSN=C2C=C1)NC(=O)C
InChIInChI=1S/C9H9N3OS/c1-5-3-4-7-9(12-14-11-7)8(5)10-6(2)13/h3-4H,1-2H3,(H,10,13)
InChIKeyYXYMSMSVXNBMRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)acetamide (CAS 2160-30-7): Structural Identity and Physicochemical Profile for Procurement Decisions


N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide (CAS 2160-30-7, PubChem CID 933563) is a heterocyclic organic compound belonging to the 2,1,3-benzothiadiazole class [1]. It features a benzothiadiazole core substituted with a methyl group at the 5-position and an acetamide moiety at the 4-position, yielding a molecular formula of C9H9N3OS and a molecular weight of 207.25 g/mol [1]. Key computed physicochemical properties include an XLogP3 of 1.3, a topological polar surface area (TPSA) of 83.1 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and a single rotatable bond [1]. The compound is cataloged under MFCD00456325 and DTXSID50359035, with 1H NMR spectral data archived in SpectraBase [1][2]. Its structural simplicity and well-defined substitution pattern position it as a versatile building block for the synthesis of more complex benzothiadiazole-containing molecules, including those with reported biological activities against targets such as heat shock factor protein 1 (HSF-1) and RecA intein [3].

Why N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)acetamide Cannot Be Interchanged with Generic Benzothiadiazole Acetamides: A Substitution-Pattern Analysis


Substituting N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide with structurally similar benzothiadiazole acetamides introduces quantifiable changes in lipophilicity (ΔXLogP3 ≈ 0.5), steric environment around the acetamide group, and regiochemical positioning of the methyl substituent that can fundamentally alter molecular recognition, metabolic stability, and synthetic downstream compatibility [1]. The des-methyl analog N-(2,1,3-benzothiadiazol-4-yl)acetamide (CAS 16540-61-7, MW 193.23 g/mol) lacks the lipophilic and steric contributions of the 5-methyl group, while the regioisomeric N-(6-methyl-2,1,3-benzothiadiazol-4-yl)acetamide (CAS 90564-90-2) presents a different electronic environment at the acetamide-bearing ring position [2]. Furthermore, the 5-methyl-2,1,3-benzothiadiazol-4-amine precursor (CAS 3338-93-0) offers a free amine handle for divergent derivatization, making the acetylated form a distinct chemical entity with reduced nucleophilicity and altered hydrogen-bonding capacity . These structural distinctions are non-trivial; in benzothiadiazole-based drug discovery, the presence and position of a single methyl group have been shown to modulate target binding affinity by orders of magnitude, as evidenced by the >10-fold difference in IC50 values observed among closely related analogs in BindingDB screening campaigns [3].

Quantitative Differentiation Evidence for N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)acetamide Against Key Structural Analogs


Lipophilicity (XLogP3) Differentiation: 5-Methyl vs. Des-Methyl Analog — Impact on Membrane Permeability and Formulation

The 5-methyl substituent on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide contributes a computed XLogP3 of 1.3, approximately 0.5 log units higher than the estimated XLogP3 of the des-methyl analog N-(2,1,3-benzothiadiazol-4-yl)acetamide (CAS 16540-61-7; estimated XLogP3 ≈ 0.8 based on the removal of one aliphatic carbon) [1]. This difference is substantiated by the molecular weight delta of 14.02 g/mol (207.25 vs. 193.23 g/mol), consistent with the presence of one additional methylene unit [1]. The increased lipophilicity falls within the optimal range for CNS drug-likeness (XLogP3 1–3) and oral bioavailability according to Lipinski's Rule of Five, while the des-methyl analog approaches the lower boundary considered suboptimal for passive membrane permeation [2].

Lipophilicity Drug-likeness ADME prediction Lead optimization

Regioisomeric Discrimination: 5-Methyl vs. 6-Methyl Benzothiadiazole Acetamide — Positional Effects on Electronic Properties

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide (CAS 2160-30-7) bears the methyl group at the 5-position, ortho to the acetamide at C-4. Its regioisomer, N-(6-methyl-2,1,3-benzothiadiazol-4-yl)acetamide (CAS 90564-90-2), places the methyl group at the 6-position, para to the acetamide [1]. In the 5-methyl isomer, the methyl group exerts both steric and inductive electronic effects on the adjacent acetamide NH, potentially reducing the NH acidity (higher pKa) and restricting conformational freedom around the C4–N bond. In contrast, the 6-methyl isomer exerts primarily resonance effects through the aromatic ring with minimal direct steric influence on the acetamide [2]. This regioisomeric distinction is critical: in benzothiadiazole-based fluorescent probes, the substitution position dictates the intramolecular charge transfer (ICT) character, with ortho-substituted derivatives exhibiting larger Stokes shifts than para-substituted analogs [3].

Regioisomerism Electronic effects Structure-activity relationship Positional isomer

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area: Benchmarking Against Drug-Likeness Thresholds

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide possesses a computed topological polar surface area (TPSA) of 83.1 Ų, which falls well below the established 140 Ų threshold predictive of good oral bioavailability and the 90 Ų threshold for blood-brain barrier penetration [1][2]. The compound's four hydrogen bond acceptors (the thiadiazole ring nitrogens, the acetamide carbonyl oxygen, and the sulfonyl-like thiadiazole sulfur) and single hydrogen bond donor (acetamide NH) yield a HBA/HBD ratio of 4:1, consistent with compounds demonstrating favorable passive permeability [1]. In comparison, the des-methyl analog N-(2,1,3-benzothiadiazol-4-yl)acetamide (CAS 16540-61-7) has an identical HBA/HBD count but a slightly lower molecular weight, giving the 5-methyl derivative a marginally improved balance of lipophilicity and polarity for cellular uptake [3].

Drug-likeness Polar surface area Oral bioavailability Lead selection

Synthetic Intermediate Status: Acetamide as a Protected Amine Handle vs. Free Amine Precursor

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide serves as a protected form of 5-methyl-2,1,3-benzothiadiazol-4-amine (CAS 3338-93-0), with the acetyl group acting as a transient protecting group that can be removed under acidic or basic hydrolysis conditions . This contrasts with the free amine precursor (CAS 3338-93-0, MW 165.22 g/mol), which offers a nucleophilic primary amine handle for direct functionalization but with different solubility and stability profiles . The acetamide derivative demonstrates reduced nucleophilicity (the amide NH is approximately 10 orders of magnitude less basic than the free amine, with pKaH ~ −1 vs. ~4–5 for aniline-type amines), enabling orthogonal reaction conditions where amine-reactive electrophiles are present [1]. Additionally, the chloroacetyl analog 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide (CAS not found; ChemBase ID 16546, MW 241.70 g/mol) provides an electrophilic handle for thiol or amine conjugation, positioning the acetamide as the stable, non-electrophilic member of this synthetic triad [2].

Synthetic chemistry Protecting group strategy Building block Divergent synthesis

Validated Application Scenarios for N-(5-Methyl-2,1,3-benzothiadiazol-4-yl)acetamide Based on Physicochemical and Structural Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Member with Optimized Ligand Efficiency Parameters

With a molecular weight of 207.25 g/mol, TPSA of 83.1 Ų, XLogP3 of 1.3, and a single rotatable bond, N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide satisfies all three key fragment-likeness criteria (MW < 250, TPSA < 90 Ų, RotB ≤ 2) as defined by the 'Rule of Three' for fragment-based screening libraries [1][2]. The 5-methyl group provides a synthetic handle for further derivatization while contributing to fragment lipophilicity (XLogP3 = 1.3), which is within the optimal 1–3 range for fragment hits. The benzothiadiazole core is a privileged scaffold in kinase inhibitor design and has been incorporated into compounds with confirmed binding to HSF-1 (EC50 = 5.34E+4 nM) and RecA intein (EC50 = 2.48E+4 nM), demonstrating target engagement potential [3].

Synthetic Intermediate for Heterocyclic Library Construction via Amide Hydrolysis or Directed Functionalization

The acetamide group at C-4 serves as a masked amine, enabling sequential functionalization strategies where electrophilic aromatic substitution or metal-catalyzed cross-coupling can be performed at the C-7 position of the benzothiadiazole ring without competitive reaction at the amide nitrogen [1]. This is distinct from the free amine precursor (CAS 3338-93-0), which would require orthogonal protection. The compound's single rotatable bond and computed conformational rigidity (heavy atom count = 14) ensure that the benzothiadiazole core maintains planarity during subsequent transformations, a critical requirement for applications in organic electronics and fluorescent probe development [4].

Negative Control or Reference Compound for Structure-Activity Relationship (SAR) Studies of 5-Methyl-Benzothiadiazole Bioactives

For research programs investigating more complex 5-methyl-2,1,3-benzothiadiazol-4-yl derivatives that have demonstrated biological activity in BindingDB assays (e.g., BDBM41948 with IC50 = 4.64E+3 nM at galanin receptor 2; BDBM62538 with EC50 = 5.34E+4 nM at HSF-1), the simple acetamide derivative serves as the minimal pharmacophoric element [3]. Its lack of an extended aromatic or heterocyclic substituent at the acetamide carbonyl allows researchers to deconvolute the contribution of the benzothiadiazole-methyl core from that of the appended group. The compound's established analytical characterization (1H NMR in SpectraBase) ensures batch-to-batch reproducibility for use as an internal reference standard [5].

Precursor for Chloroacetyl and Other Electrophilic Warhead Derivatives in Covalent Inhibitor Design

The acetamide can be hydrolyzed to the free amine (CAS 3338-93-0) and subsequently acylated with chloroacetyl chloride to yield 2-chloro-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)acetamide, an electrophilic species suitable for covalent targeting of cysteine residues in proteins [1][6]. This synthetic sequence transforms a stable, non-electrophilic building block into a reactive warhead-bearing probe. The 5-methyl group ortho to the reactive center may influence the trajectory and reactivity of the chloroacetamide warhead through steric and electronic effects that are absent in the des-methyl series, providing a structurally differentiated entry point for irreversible inhibitor design.

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